Hexanoic acid, 2-butyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-(4-methylphenyl)hydrazide
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Overview
Description
Hexanoic acid, 2-butyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-(4-methylphenyl)hydrazide is a complex organic compound with a unique structure that includes a hexanoic acid backbone, a butyl group, a trifluoromethyl phenyl group, and a methylphenyl hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 2-butyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-(4-methylphenyl)hydrazide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of hexanoic acid derivatives, followed by the introduction of the butyl group, the trifluoromethyl phenyl group, and finally the methylphenyl hydrazide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 2-butyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-(4-methylphenyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Hexanoic acid, 2-butyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-(4-methylphenyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Hexanoic acid, 2-butyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-(4-methylphenyl)hydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl phenyl group may enhance its binding affinity to certain receptors or enzymes, while the hydrazide group can participate in hydrogen bonding and other interactions. These molecular interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hexanoic acid derivatives and compounds with trifluoromethyl phenyl or methylphenyl hydrazide groups. Examples include:
- Hexanoic acid, 2-butyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-(4-chlorophenyl)hydrazide
- Hexanoic acid, 2-butyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-(4-ethylphenyl)hydrazide
Uniqueness
Hexanoic acid, 2-butyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-(4-methylphenyl)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
174198-08-4 |
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Molecular Formula |
C24H32F3N3O |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-butyl-N'-(4-methylphenyl)-2-[3-(trifluoromethyl)anilino]hexanehydrazide |
InChI |
InChI=1S/C24H32F3N3O/c1-4-6-15-23(16-7-5-2,22(31)30-29-20-13-11-18(3)12-14-20)28-21-10-8-9-19(17-21)24(25,26)27/h8-14,17,28-29H,4-7,15-16H2,1-3H3,(H,30,31) |
InChI Key |
MABWEBOZQFPMJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(C(=O)NNC1=CC=C(C=C1)C)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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